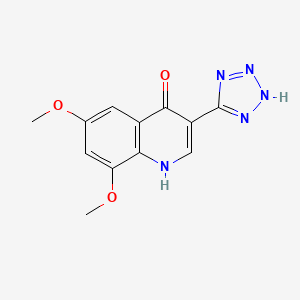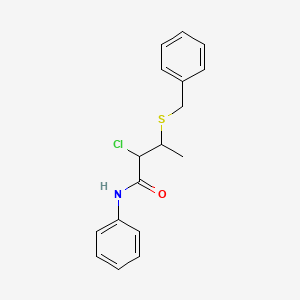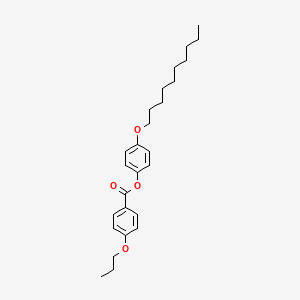![molecular formula C10H14O2 B14565658 3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan CAS No. 61597-52-2](/img/structure/B14565658.png)
3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan is an organic compound with the molecular formula C10H14O2 It is characterized by the presence of a furan ring and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan typically involves the reaction of furan derivatives with epoxide precursors. One common method involves the use of 3,3-dimethyloxirane as a starting material, which is reacted with a suitable furan derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biochemical effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran
- (S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one
- 2,3-Dimethyloxirane
Uniqueness
3-[2-(3,3-Dimethyloxiran-2-yl)ethyl]furan is unique due to the specific positioning of the oxirane and furan rings, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61597-52-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-[2-(3,3-dimethyloxiran-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H14O2/c1-10(2)9(12-10)4-3-8-5-6-11-7-8/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
ZGLCEHHZNCDMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCC2=COC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14565599.png)


![1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride](/img/structure/B14565616.png)
![2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14565619.png)

![3-[(2-Bromoanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14565628.png)
![Trimethyl[(pent-3-en-2-yl)oxy]silane](/img/structure/B14565629.png)

![1-[3-(Furan-2-yl)-3-(trimethylsilyl)propyl]piperidine](/img/structure/B14565645.png)

